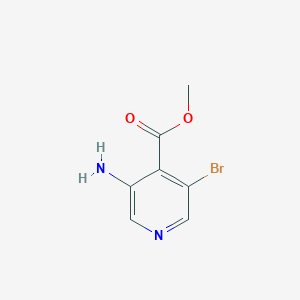
Methyl 3-amino-5-bromoisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-bromoisonicotinate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of isonicotinic acid, featuring a bromine atom at the 5th position and an amino group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-bromoisonicotinate typically involves the bromination of isonicotinic acid followed by esterification and amination. One common method includes the following steps:
Bromination: Isonicotinic acid is brominated using bromine in the presence of a catalyst to yield 5-bromoisonicotinic acid.
Esterification: The 5-bromoisonicotinic acid is then esterified with methanol in the presence of a strong acid catalyst to form Methyl 5-bromoisonicotinate.
Amination: Finally, the ester is subjected to amination using ammonia or an amine source to introduce the amino group at the 3rd position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-amino-5-bromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted derivatives are formed.
Oxidation Products: Oxidation of the amino group can yield nitro or nitroso derivatives.
Reduction Products: Reduction can lead to the formation of primary amines or other reduced forms.
Applications De Recherche Scientifique
Methyl 3-amino-5-bromoisonicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and as a precursor in material science.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-bromoisonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and amino groups allows for versatile interactions with various biomolecules, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Methyl 3-bromoisonicotinate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 5-amino-2-bromoisonicotinate: Similar structure but with different substitution positions, leading to varied reactivity and applications.
Methyl 2-amino-5-bromoisonicotinate: Another isomer with distinct properties and uses.
Uniqueness: Methyl 3-amino-5-bromoisonicotinate is unique due to the specific positioning of the bromine and amino groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
methyl 3-amino-5-bromopyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDZGGONPILPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
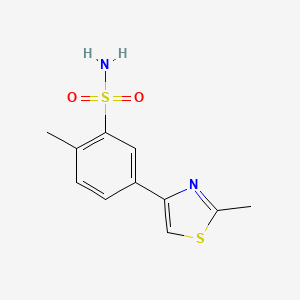
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
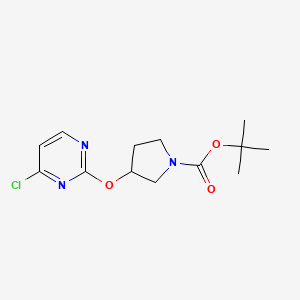
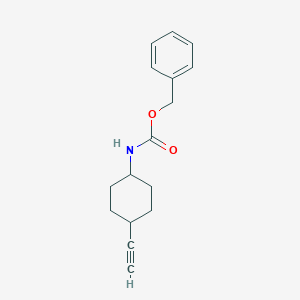
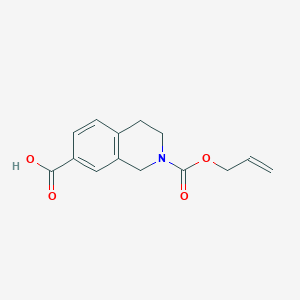
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
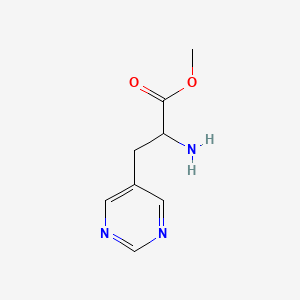
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
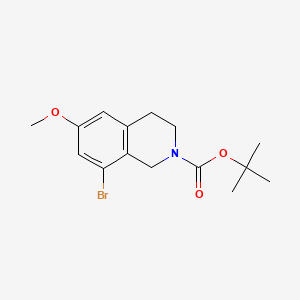

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
